molecular formula C16H23N3O3S B6985839 tert-butyl N-[2-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]thiophen-3-yl]carbamate

tert-butyl N-[2-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]thiophen-3-yl]carbamate

Cat. No.: B6985839
M. Wt: 337.4 g/mol
InChI Key: SNEQKAIMGXJKRS-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]thiophen-3-yl]carbamate is a complex organic compound that features a thiophene ring, an oxazole ring, and a carbamate group

Properties

IUPAC Name

tert-butyl N-[2-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]thiophen-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-11-8-12(18-22-11)9-19(5)10-14-13(6-7-23-14)17-15(20)21-16(2,3)4/h6-8H,9-10H2,1-5H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEQKAIMGXJKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)CC2=C(C=CS2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]thiophen-3-yl]carbamate typically involves multiple steps. One common approach starts with the preparation of the thiophene and oxazole intermediates, followed by their coupling and subsequent functionalization to introduce the carbamate group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]thiophen-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or oxazole rings.

Scientific Research Applications

tert-Butyl N-[2-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]thiophen-3-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]thiophen-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, either inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamate derivatives and molecules containing thiophene or oxazole rings. Examples include:

Uniqueness

The uniqueness of tert-butyl N-[2-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]thiophen-3-yl]carbamate lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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